

Synthesis Protocol for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

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Compound of Interest

Compound Name: 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Cat. No.: B185404

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described method involves the acylation of 2-oxopiperazine with succinic anhydride. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a bifunctional molecule incorporating a piperazinone ring and a carboxylic acid moiety. This structural arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperazinone scaffold is a common feature in a variety of biologically active compounds. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs. This protocol details a straightforward and efficient synthesis of this versatile intermediate.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of succinic anhydride with 2-oxopiperazine. The lone pair of the secondary amine in the piperazinone ring attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the final product.

Figure 1: Reaction scheme for the synthesis of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**.

Succinic Anhydride

+

2-Oxopiperazine

->

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

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Caption: Synthesis of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**.

Experimental Protocol

Materials and Equipment:

- 2-Oxopiperazine
- Succinic anhydride
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA)
- Diethyl ether

- Hydrochloric acid (1 M)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- pH paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxopiperazine (1.0 eq).
- **Dissolution:** Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the 2-oxopiperazine.
- **Addition of Reagents:** To the stirred solution, add succinic anhydride (1.1 eq) followed by triethylamine (1.2 eq).
- **Reaction:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
- **Acidification:** Acidify the aqueous solution to pH 2-3 using 1 M hydrochloric acid. A precipitate should form.

- Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the solid with cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the product under vacuum to obtain **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** as a solid.

Characterization Data

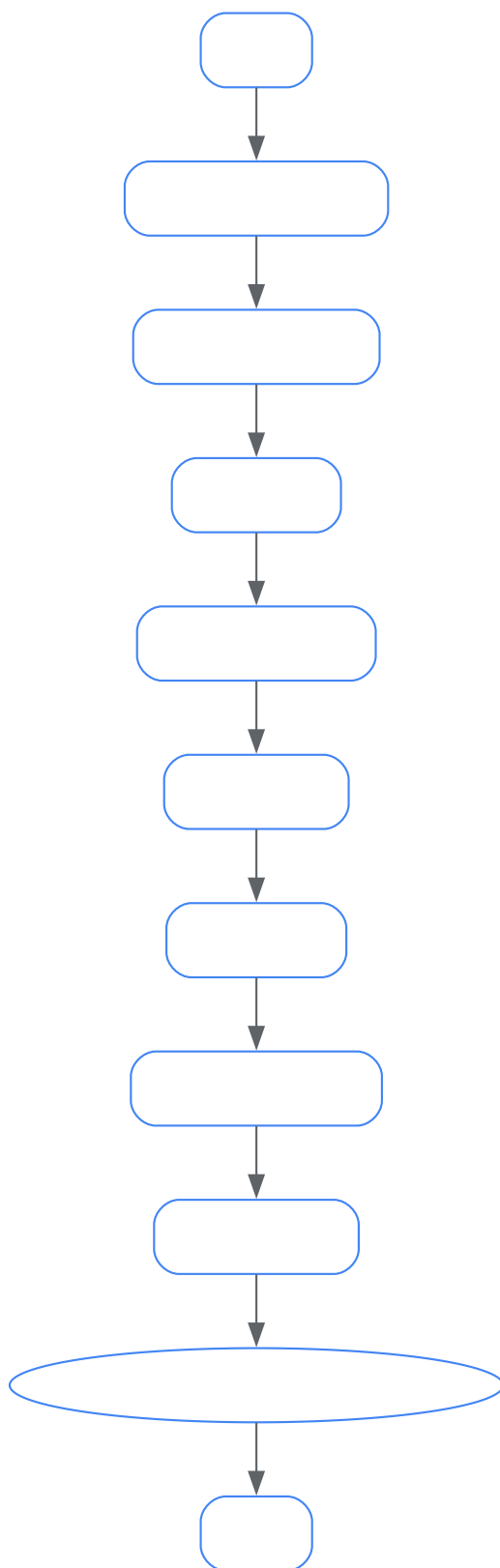
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

Property	Expected Value
Molecular Formula	C ₈ H ₁₂ N ₂ O ₄
Molecular Weight	200.19 g/mol [1]
Appearance	White to off-white solid
Melting Point	Not reported; to be determined experimentally
¹ H NMR (DMSO-d ₆ , 400 MHz)	Expected peaks: δ 12.1 (s, 1H, COOH), 7.9 (s, 1H, NH), 3.8-3.2 (m, 6H, piperazine protons), 2.5-2.3 (m, 4H, CH ₂)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	Expected peaks: δ 174, 172, 166 (C=O), 49, 45, 42 (piperazine carbons), 30, 29 (aliphatic CH ₂)
Mass Spectrometry (ESI-)	m/z: 199.07 [M-H] ⁻

Experimental Workflow

The overall workflow for the synthesis and purification of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** is depicted below.



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Caption: Workflow for the synthesis of the target compound.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme care.
- Triethylamine is corrosive and flammable.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This application note provides a comprehensive and straightforward protocol for the synthesis of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**. The described method is suitable for producing this valuable intermediate for further use in research and development, particularly in the field of medicinal chemistry. The provided characterization data can be used as a reference for quality control of the synthesized compound.

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References

- 1. 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | C₈H₁₂N₂O₄ | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
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